molecular formula C16H15BrClNO3 B4110885 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide

2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide

Cat. No.: B4110885
M. Wt: 384.6 g/mol
InChI Key: OWPCQJUIEQRQEO-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound features a bromophenoxy group and a chloro-methoxyphenyl group attached to a propanamide backbone

Properties

IUPAC Name

2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3/c1-10(22-13-6-3-11(17)4-7-13)16(20)19-12-5-8-15(21-2)14(18)9-12/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPCQJUIEQRQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the bromophenoxy intermediate: This can be achieved by reacting 4-bromophenol with an appropriate alkylating agent under basic conditions.

    Formation of the chloro-methoxyphenyl intermediate: This involves the chlorination and methoxylation of a phenyl ring.

    Amide bond formation: The final step involves coupling the bromophenoxy intermediate with the chloro-methoxyphenyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can yield carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide
  • 2-(4-bromophenoxy)-N-(3-methoxyphenyl)propanamide
  • 2-(4-bromophenoxy)-N-(3-chloro-4-methylphenyl)propanamide

Uniqueness

2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide is unique due to the specific combination of bromophenoxy and chloro-methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide
Reactant of Route 2
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2-(4-bromophenoxy)-N-(3-chloro-4-methoxyphenyl)propanamide

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